3-Bromo-1-(triphenylmethyl)-1H-pyrazole
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Overview
Description
3-Bromo-1-(triphenylmethyl)-1H-pyrazole is an organic compound that features a bromine atom, a triphenylmethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(triphenylmethyl)-1H-pyrazole typically involves the bromination of 1-(triphenylmethyl)-1H-pyrazole. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the pyrazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient brominating agents, and ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(triphenylmethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Cycloaddition Reactions: It can undergo cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically under mild conditions.
Cycloaddition Reactions: These reactions often require a catalyst and are conducted under controlled temperatures to ensure regioselectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cycloaddition reactions can produce complex cyclic structures.
Scientific Research Applications
3-Bromo-1-(triphenylmethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-1-(triphenylmethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the triphenylmethyl group play crucial roles in its binding affinity and specificity. The compound can act as an inhibitor or modulator of enzymatic activity, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-hydroxypyridine: Another brominated heterocycle with different functional groups and applications.
Triphenylmethyl derivatives: Compounds with the triphenylmethyl group but different core structures, such as triphenylmethyl chloride.
Uniqueness
3-Bromo-1-(triphenylmethyl)-1H-pyrazole is unique due to the combination of the bromine atom, the triphenylmethyl group, and the pyrazole ring
Properties
Molecular Formula |
C22H17BrN2 |
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Molecular Weight |
389.3 g/mol |
IUPAC Name |
3-bromo-1-tritylpyrazole |
InChI |
InChI=1S/C22H17BrN2/c23-21-16-17-25(24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
InChI Key |
OICFQKUABUVZQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CC(=N4)Br |
Origin of Product |
United States |
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